Methyl 5-fluorobenzo[b]thiophene-3-carboxylate
Description
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at position 5 and a methyl ester group at position 2. This structure combines the electronic effects of fluorine (electron-withdrawing) with the ester functionality, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization and substitution reactions starting from aminothiophene derivatives, as outlined in protocols for analogous compounds .
Properties
IUPAC Name |
methyl 5-fluoro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTMIFQXLXCIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur. The reaction conditions often include the use of a base such as sodium methoxide in methanol, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at the 2- and 4-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of Methyl 5-fluorobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylate group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzo[b]thiophene Derivatives
a. Methyl 5-bromobenzo[b]thiophene-3-carboxylate
- Structural Difference : Bromine replaces fluorine at position 3.
- Impact: Electronics: Bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions. Synthetic Utility: Bromine serves as a better leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), offering broader derivatization opportunities .
b. 5-Fluoro-3-(trifluoromethyl)thiophene-2-carboxylate Derivatives
- Example : Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate ().
- Impact :
- The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, which may stabilize the thiophene ring against metabolic degradation compared to the fluorine-substituted benzo[b]thiophene analog.
Esters with Varied Substituents and Ring Systems
a. Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()
- Structural Differences :
- Diethyl esters (vs. methyl ester) increase hydrophobicity and alter hydrolysis kinetics.
- Acetamido and methyl groups at positions 5 and 3 modify hydrogen-bonding capacity and steric hindrance.
- Biological Relevance : The acetamido group may enhance target binding via hydrogen bonding, a feature absent in the fluorinated benzo[b]thiophene compound.
b. Ethyl 5-methyl-2-(acylamino)thiophene-3-carboxylate ()
- Structural Differences: Acylamino substituent at position 2 introduces conformational flexibility. Ethyl ester vs. methyl ester affects metabolic stability; ethyl esters are generally more prone to enzymatic hydrolysis.
Non-Benzo-Fused Thiophene Derivatives
a. Methyl 2-aminothiophene-3-carboxylate ()
- Structural Simplicity : Lacks the fused benzene ring, reducing aromatic π-system conjugation.
- Reactivity: The amino group at position 2 facilitates cyclization reactions (e.g., forming thienopyrimidines), whereas the benzo[b]thiophene analog’s fluorine may direct substitutions to specific positions .
b. Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate ()
- Functional Groups: Amino and methoxymethyl groups enable diverse hydrogen-bonding interactions, contrasting with the fluorine and ester groups in the target compound.
Physicochemical Data
Biological Activity
Methyl 5-fluorobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound features a fluorine atom at the 5-position and a carboxylate group at the 3-position. This structural arrangement enhances its lipophilicity, enabling effective cellular penetration and interaction with biological targets. The compound is primarily utilized as an intermediate in organic synthesis and is being investigated for its therapeutic potential in various medical applications, including anti-inflammatory and anticancer treatments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Cell Membrane Penetration : The presence of the fluorine atom increases lipophilicity, facilitating the compound's entry into cells.
- Target Interaction : Inside the cell, it interacts with enzymes and receptors, modulating their activity. The carboxylate group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting biological effects.
Antimicrobial Properties
This compound has been studied for its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens such as Staphylococcus aureus. A study reported the following MIC values for this compound:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 32 |
| Staphylococcus aureus SF8300 (methicillin-resistant) | 64 |
| Staphylococcus aureus ST20171643 (daptomycin-resistant) | 128 |
These results demonstrate significant antibacterial activity, particularly against methicillin-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various human cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer types. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.2 |
| MCF-7 (breast cancer) | 8.4 |
| A549 (lung cancer) | 12.6 |
The mechanism underlying its anticancer activity includes induction of apoptosis and inhibition of cell proliferation, suggesting that it may serve as a promising candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against multiple strains of Staphylococcus aureus to determine the MIC values. Results indicated that the compound effectively inhibited bacterial growth at relatively low concentrations, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Research : A series of experiments assessed the cytotoxic effects of this compound on various human cancer cell lines using the crystal violet assay. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with notable efficacy against HeLa and MCF-7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
